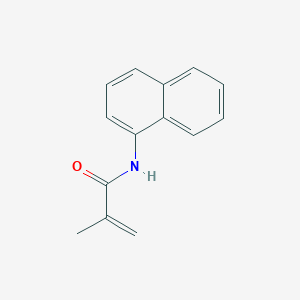

2-Propenamide, 2-methyl-N-1-naphthalenyl-

CAS No.: 22447-06-9

Cat. No.: VC16102818

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22447-06-9 |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-methyl-N-naphthalen-1-ylprop-2-enamide |

| Standard InChI | InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16) |

| Standard InChI Key | PTRVLELMDKQITQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21 |

Introduction

Chemical Identity and Nomenclature

Systematic Identification

2-Methyl-N-naphthalen-1-ylprop-2-enamide is characterized by a naphthalene ring system bonded to an acrylamide group through a nitrogen atom. The IUPAC name reflects its prop-2-enamide backbone with a methyl substituent at the second carbon and a naphthalen-1-yl group attached to the amide nitrogen . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 22447-06-9 | |

| Molecular Formula | ||

| Molecular Weight | 211.26 g/mol | |

| SMILES | CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21 | |

| InChIKey | PTRVLELMDKQITQ-UHFFFAOYSA-N |

The compound’s structural uniqueness arises from the planar naphthalene system conjugated with the acrylamide’s electron-deficient double bond, which influences its reactivity and physicochemical behavior .

Synthesis and Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction data (CCDC 240195) reveal a monoclinic crystal system with space group . The unit cell parameters are , , , and . The naphthalene ring exhibits typical planarity, while the acrylamide moiety adopts a trans configuration about the C=C bond. Intermolecular hydrogen bonds between the amide N–H and carbonyl oxygen stabilize the crystal lattice, contributing to the compound’s relatively high melting point .

Physicochemical Properties

Solubility and Reactivity

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are expected to dissolve the compound due to hydrogen-bonding interactions with the amide group. The electron-deficient acrylamide double bond renders it susceptible to Michael additions or radical polymerization under appropriate initiators.

| Parameter | Recommendation |

|---|---|

| Ventilation | Use local exhaust ventilation |

| Storage | Tightly closed container, cool, dry |

| Disposal | Incineration per local regulations |

Regulatory and Environmental Considerations

Ecotoxicology

No ecotoxicity data are available, necessitating precautionary measures to prevent environmental release. Biodegradability is expected to be low due to aromatic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume